2-(3,4-Dichlorophenyl)ethanethioamide

Description

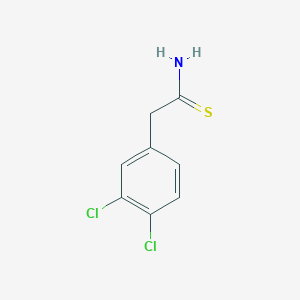

2-(3,4-Dichlorophenyl)ethanethioamide is a synthetic organic compound characterized by a 3,4-dichlorophenyl group attached to an ethanethioamide moiety. Its molecular structure consists of a benzene ring substituted with two chlorine atoms at the 3- and 4-positions, linked via an ethyl chain to a thioamide functional group (-C(=S)-NH₂). While its exact applications remain under investigation, analogs with similar dichlorophenyl motifs are known for roles in central nervous system (CNS) targeting, sigma receptor modulation, or enzyme inhibition .

Properties

Molecular Formula |

C8H7Cl2NS |

|---|---|

Molecular Weight |

220.12 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H7Cl2NS/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) |

InChI Key |

WEFGGGDJPYTAPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=S)N)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3,4-Dichlorophenyl)ethanethioamide can be contextualized by comparing it to compounds with analogous features, including BD 1008 , BD 1047 , methazole , and dopamine hydrochloride . Key distinctions lie in substituent groups, pharmacological activity, and applications.

Structural and Functional Comparisons

Key Findings

- Substituent Effects: The 3,4-dichlorophenyl group in this compound and BD analogs enhances lipophilicity and membrane permeability compared to dopamine’s polar 3,4-dihydroxyphenyl group . Thioamide vs.

Pharmacological Activity :

- BD 1008 and BD 1047 are established sigma receptor ligands, suggesting that the dichlorophenyl-ethylamine scaffold is critical for receptor interaction. The thioamide variant’s binding profile remains uncharacterized but warrants exploration .

- Methazole’s herbicidal activity highlights the dichlorophenyl group’s versatility in agrochemicals, though its oxadiazolidine ring distinguishes it from pharmaceuticals .

- Toxicity and Safety: Methazole is regulated under the Emergency Planning and Community Right-to-Know Act (EPCRA), indicating significant environmental or health hazards . Dopamine HCl’s rapid metabolism and water solubility reduce systemic toxicity, whereas lipophilic dichlorophenyl compounds may accumulate in tissues .

Notes

- Structural analogs like BD 1008 and BD 1047 provide a foundational understanding of dichlorophenyl-ethylamine pharmacology, but the thioamide modification introduces novel properties.

- Cross-disciplinary insights (e.g., agrochemical vs. pharmaceutical applications) underscore the dichlorophenyl group’s adaptability in diverse contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.